![molecular formula C10H14N4 B13076300 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a dimethylaminoethyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine-2-carbonitrile derivatives with oxidized substituents.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine-2-carbonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and functional materials.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The carbonitrile group can participate in hydrogen bonding or other interactions with target molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)pyridine: A related compound with similar structural features but lacking the carbonitrile group.
5-Amino-2-(dimethylamino)pyridine: Another similar compound with an amino group instead of the carbonitrile group.
Uniqueness
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is unique due to the presence of both the dimethylaminoethyl group and the carbonitrile group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
5-[2-(dimethylamino)ethylamino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H14N4/c1-14(2)6-5-12-10-4-3-9(7-11)13-8-10/h3-4,8,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
JPZBKBUJWZSGNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=CN=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



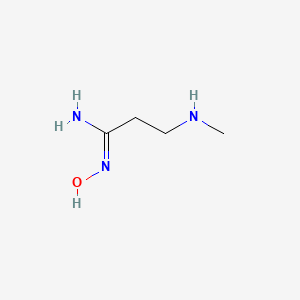
![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
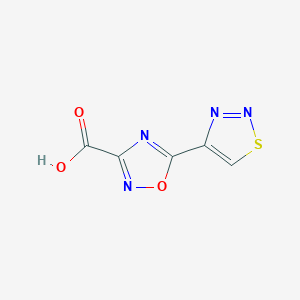
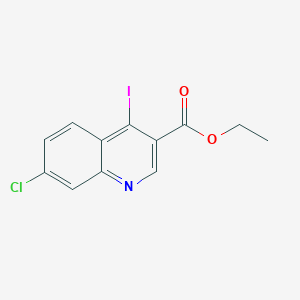


![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
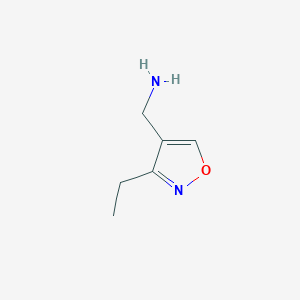
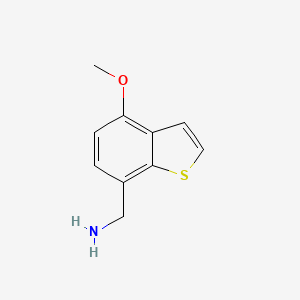
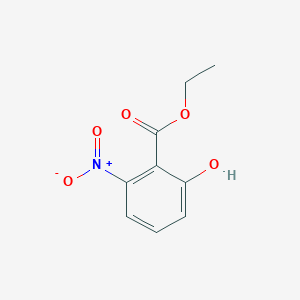
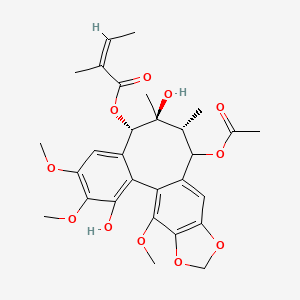
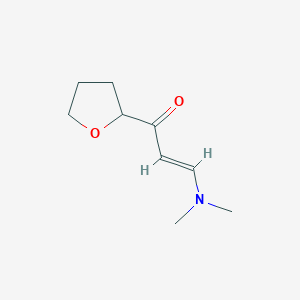
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
